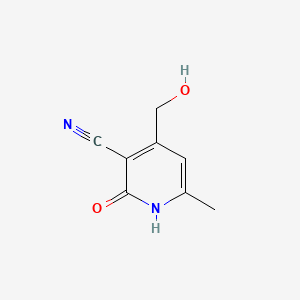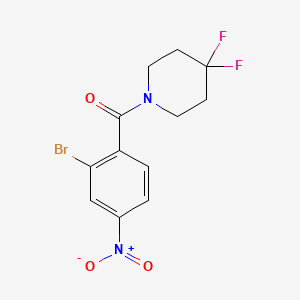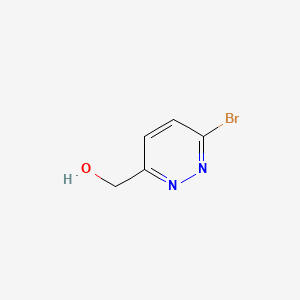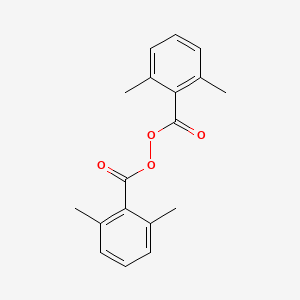
Bis(2,6-dimethylbenzoyl) Peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,6-dimethylbenzoyl) Peroxide: is an organic peroxide compound widely used in various industrial and scientific applications. It is known for its role as a radical initiator in polymerization reactions and as a cross-linking agent in the production of plastics and rubbers. The compound is characterized by its high reactivity and ability to decompose into free radicals, making it a valuable tool in chemical synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-dimethylbenzoyl) Peroxide typically involves the reaction of 2,6-dimethylbenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
2C9H9COCl+H2O2+2NaOH→(C9H9CO)2O2+2NaCl+2H2O
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,6-dimethylbenzoyl) Peroxide undergoes various chemical reactions, primarily involving the generation of free radicals. These reactions include:
Oxidation: The peroxide bond can be cleaved to form benzoyloxy radicals, which can further react with other compounds.
Reduction: Under certain conditions, the peroxide can be reduced to form the corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where the benzoyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves the use of heat or light to initiate the decomposition of the peroxide bond.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to achieve substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzoyloxy radicals and subsequent oxidation products.
Reduction: Corresponding alcohols and other reduced species.
Substitution: Substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2,6-dimethylbenzoyl) Peroxide is extensively used as a radical initiator in polymerization reactions, aiding in the formation of polymers with specific properties. It is also used in organic synthesis to introduce benzoyl groups into molecules.
Biology: In biological research, the compound is used to study radical-induced damage and repair mechanisms in biological systems. It serves as a model compound to investigate the effects of oxidative stress on cells and tissues.
Medicine: While not directly used as a therapeutic agent, this compound is employed in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.
Industry: The compound is widely used in the production of plastics, rubbers, and other polymeric materials. It acts as a cross-linking agent, enhancing the mechanical properties and stability of the final products.
Mecanismo De Acción
The mechanism of action of Bis(2,6-dimethylbenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate benzoyloxy radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions. In polymerization, the radicals react with monomers to form polymer chains, while in oxidation, they interact with other molecules to form oxidized products.
Comparación Con Compuestos Similares
Benzoyl Peroxide: Another widely used organic peroxide with similar radical-generating properties.
Dicumyl Peroxide: Used as a cross-linking agent in the production of rubber and plastics.
Lauroyl Peroxide: Employed as a polymerization initiator in various industrial processes.
Uniqueness: Bis(2,6-dimethylbenzoyl) Peroxide is unique due to its specific structural features, which confer distinct reactivity and stability compared to other peroxides. Its ability to generate radicals under mild conditions makes it particularly valuable in applications requiring controlled radical generation.
Propiedades
Número CAS |
96436-29-2 |
|---|---|
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
(2,6-dimethylbenzoyl) 2,6-dimethylbenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O4/c1-11-7-5-8-12(2)15(11)17(19)21-22-18(20)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
Clave InChI |
YIQKFUFJMGYQFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C(=O)OOC(=O)C2=C(C=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




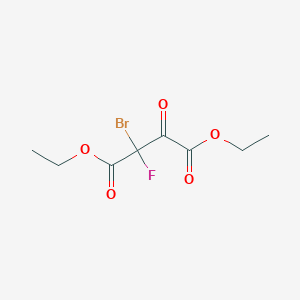
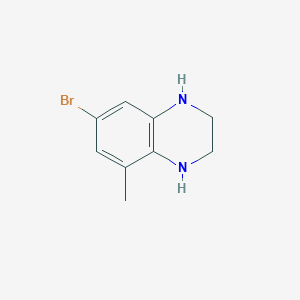
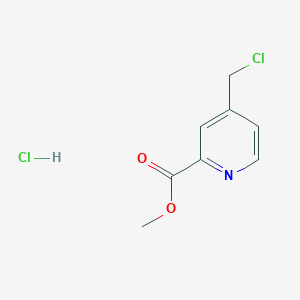
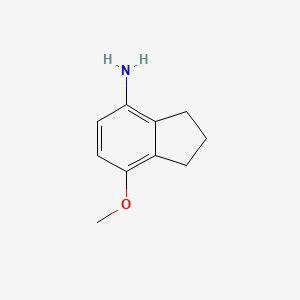
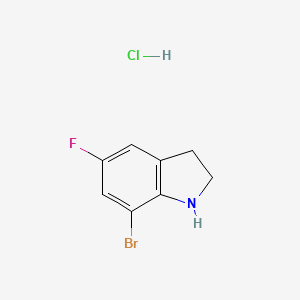

![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)

